

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid synthesis pathway

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Compound of Interest

	3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Compound Name:	(cyclopropylcarbamoyl)phenylboronic acid
Cat. No.:	B1450894

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An In-depth Technical Guide to the Synthesis of **3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid**

Authored for Researchers, Scientists, and Drug Development Professionals

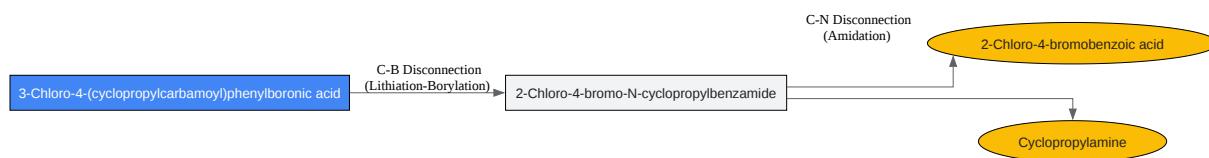
Abstract

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid (CAS 850589-44-5) is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis.^[1] Its structure, featuring a boronic acid moiety, a chloro substituent, and a cyclopropylamide group, makes it a key intermediate for introducing complex functionalities into target molecules, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is designed to be both reliable and scalable for laboratory settings.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a two-step strategy. The primary disconnection occurs at the carbon-boron bond, identifying an aryl halide as a suitable precursor. The second disconnection targets the amide bond, leading back to a simpler benzoic acid derivative and cyclopropylamine.

This analysis suggests a forward synthesis commencing with the formation of a stable aryl halide intermediate, followed by the introduction of the boronic acid group in the final step. This approach is strategically sound as boronic acids can be sensitive to certain reaction conditions, making their late-stage introduction preferable.



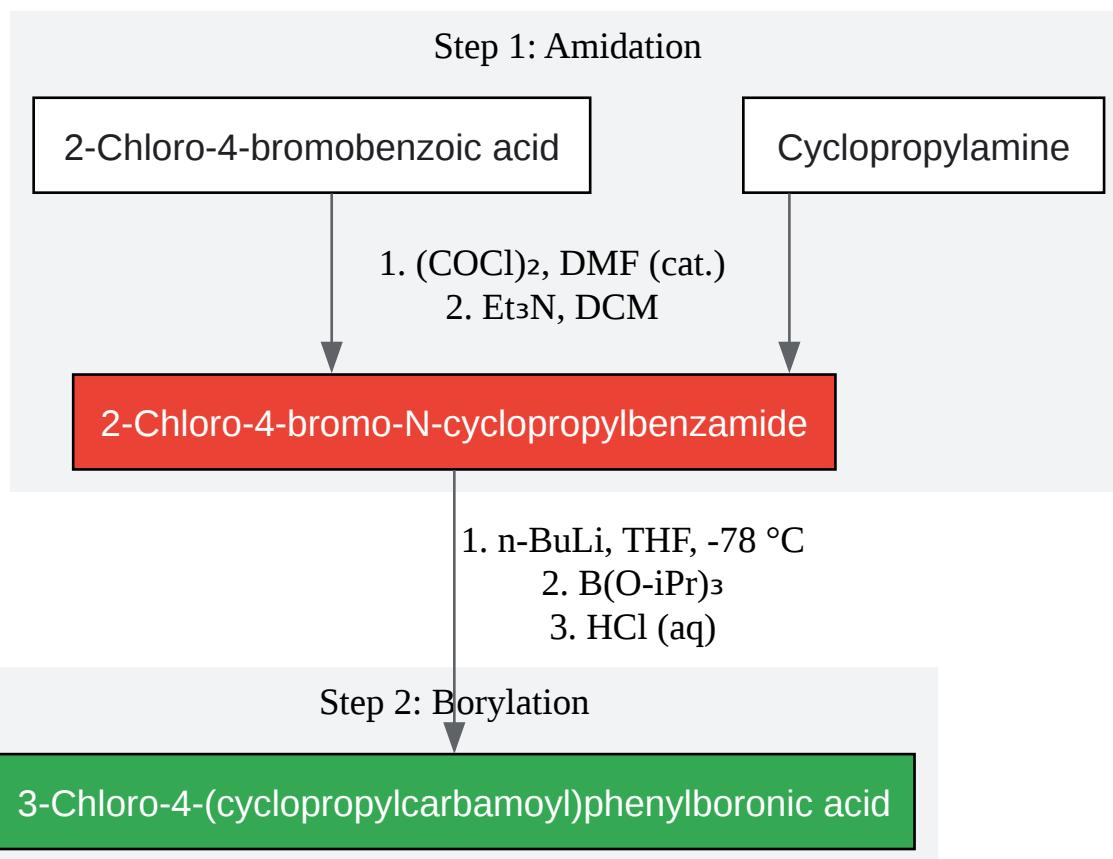
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Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway

The proposed forward synthesis is a two-step process starting from commercially available 2-chloro-4-bromobenzoic acid.

- Step 1: Amide Formation. The synthesis begins with the coupling of 2-chloro-4-bromobenzoic acid and cyclopropylamine to form the key intermediate, 2-chloro-4-bromo-N-cyclopropylbenzamide.
- Step 2: Lithiation and Borylation. The aryl bromide intermediate undergoes a lithium-halogen exchange at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid product.



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References

- 1. 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid [myskinrecipes.com]
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